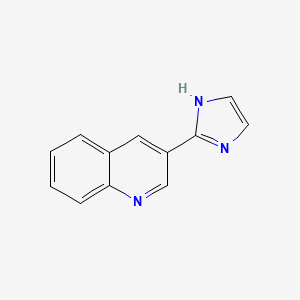

3-(1H-imidazol-2-yl)quinoline

描述

属性

IUPAC Name |

3-(1H-imidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBMNQIWWWIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648290 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-08-7 | |

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis Using 2-Chloroquinolin-3-Carbaldehyde

This method involves the direct reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines in the presence of a catalyst.

- Reagents: 2-Chloroquinolin-3-carbaldehyde, aromatic o-diamines.

- Catalyst: Amberlyst®-15 (20% w/w).

- Solvent: 70% aqueous acetic acid.

- Conditions: The reaction is carried out at elevated temperatures to facilitate condensation.

- The addition of Amberlyst®-15 significantly increases the reaction speed and yield.

- The product was confirmed using DFT calculations and X-ray diffraction studies.

| Reagent | Amount | Yield (%) |

|---|---|---|

| 2-Chloroquinolin-3-carbaldehyde | Stoichiometric | ~85 |

| Aromatic o-diamines | Stoichiometric | ~85 |

Condensation Reactions with o-Phenylenediamine Derivatives

This method uses condensation reactions between quinoline derivatives and o-phenylenediamine.

- Reagents: Quinoline derivatives (e.g., 2-chloroquinoline), o-phenylenediamine derivatives.

- Solvent: Methanol.

- Conditions: The reaction is stirred at room temperature for several hours.

- Moderate yields were achieved.

- Structural confirmation was performed using spectroscopic methods such as $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and HR-MS.

| Reagent | Amount | Yield (%) |

|---|---|---|

| Quinoline derivative | Stoichiometric | ~60–75 |

| o-Phenylenediamine derivative | Stoichiometric | ~60–75 |

Three-Component One-Pot Reaction

This method synthesizes imidazole-appended quinolines using a three-component reaction.

- Reagents: Substituted 2-phenoxyquinolin-3-carbaldehydes, benzil, ammonium acetate.

- Conditions: Equimolar amounts of reagents are mixed and heated under reflux.

- This approach yields imidazole-appended quinolines with potential biological activity.

- Products are purified through recrystallization from ethanol.

| Reagent | Amount | Yield (%) |

|---|---|---|

| Substituted quinoline | Equimolar | ~70–80 |

| Benzil | Equimolar | ~70–80 |

| Ammonium acetate | Equimolar | ~70–80 |

Vilsmeier–Haack–Arnold Reaction Followed by Condensation

This two-step process involves:

- Synthesis of 2-chloroquinoline derivatives using the Vilsmeier–Haack reaction.

- Condensation with o-phenylenediamine to form the final product.

- Vilsmeier–Haack Reaction:

- React acetanilide derivatives with $$ N,N $$-dimethylformamide (DMF) and phosphorus oxychloride.

- Condensation:

- React the quinoline derivative with o-phenylenediamine in methanol.

| Step | Yield (%) |

|---|---|

| Vilsmeier–Haack Reaction | ~80 |

| Condensation | ~60 |

Summary Table of Methods

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| One-Pot Synthesis | Amberlyst® catalyst, acetic acid | ~85 |

| Condensation with o-phenylenediamine | Methanol | ~60–75 |

| Three-Component Reaction | Benzil, ammonium acetate | ~70–80 |

| Vilsmeier–Haack + Condensation | Multi-step | ~60 (final step) |

化学反应分析

Types of Reactions

3-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学研究应用

Anticancer Activity

Mechanism of Action

Research indicates that 3-(1H-imidazol-2-yl)quinoline derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline-based compounds that demonstrated moderate to high inhibitory activities against various cancer cell lines, including HepG2 and SK-OV-3. The mechanism of action involved cell cycle arrest at the G2/M phase, attributed to the inhibition of cyclin-dependent kinases (CDKs) and the activation of the p53 pathway .

Case Studies

- Hybrid Compounds : A recent study developed hybrid quinoline-benzimidazole compounds that showed excellent anticancer activity across multiple cancer types with high selectivity . One specific compound exhibited over 90% growth inhibition in various cancer cell lines.

- In Vivo Studies : In vivo assays using xenograft mouse models demonstrated that certain derivatives effectively inhibited tumor growth without significant toxicity, indicating their potential for further development as anticancer agents .

Antimicrobial Properties

Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives has been explored against a range of pathogens. Studies have shown that these compounds possess potent antibacterial and antifungal properties.

Key Findings

- Broad-Spectrum Activity : A study reported that quinoline-imidazole hybrids exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the nanomolar range. This suggests their potential as novel antimicrobial agents .

- Specific Compounds : Certain derivatives have shown effectiveness against resistant strains of bacteria, highlighting their importance in addressing antibiotic resistance issues .

Enzyme Inhibition

Enzyme Targeting

This compound has also been investigated for its ability to inhibit specific enzymes, such as α-glucosidase. This property is particularly relevant in the context of diabetes management.

Research Insights

- Inhibition Studies : A series of quinoline-based compounds were evaluated for their α-glucosidase inhibitory potential, revealing promising results that could lead to the development of new antidiabetic medications .

Summary Table of Applications

作用机制

The mechanism of action of 3-(1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in therapeutic effects.

相似化合物的比较

Key Research Findings and Implications

- Substituent Position Matters: Chlorine at C2 enhances antibacterial activity, while bulky groups (e.g., diethylamino) reduce it .

- Thioether and Acetamide Groups : Improve binding to enzymes like α-glucosidase via hydrogen bonding and hydrophobic interactions .

- Adsorption Applications: Imidazole-quinoline hybrids are effective in pollutant removal due to favorable HOMO-LUMO interactions .

生物活性

3-(1H-imidazol-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that combine quinoline and imidazole moieties. The methods often utilize catalysts to enhance yield and purity. For instance, a study highlighted a straightforward four-step synthesis involving N-acylation, N-alkylation, quaternization, and cycloaddition to produce hybrid compounds with promising biological activities .

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Various derivatives of quinoline and imidazole have shown significant anticancer properties. For example, certain hybrids demonstrated high cytotoxicity against cancer cell lines such as MDA-MB-231 and PC-3, with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Activity : The compound has been noted for its antibacterial effects against Gram-negative bacteria like E. coli. In vitro studies revealed that specific derivatives exhibited minimum inhibitory concentrations (MIC) in the nanomolar range, indicating potent antibacterial properties .

- Anti-inflammatory Effects : Some studies have reported the anti-inflammatory potential of quinoline derivatives, suggesting their utility in treating inflammatory diseases through mechanisms involving the inhibition of pro-inflammatory cytokines .

Anticancer Studies

A series of studies evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | MDA-MB-231 | 28 | Inhibition of CDK-1 client protein |

| 3b | PC-3 | 28 | Stabilization of Hsp90 and Hsp70 |

| 4e | MDA-MB-231 | 30 | Induces apoptosis |

| 12h | Various Cancer | <100 | Nonselective activity against multiple types |

These findings indicate that compounds derived from this compound can effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and modulation of heat shock proteins (Hsp90 and Hsp70) .

Antimicrobial Studies

The antimicrobial efficacy of this compound was assessed using various bacterial strains. The results are summarized below:

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|---|

| 11h | E. coli | <0.5 | Superior to Gentamicin |

| 12f | Staphylococcus aureus | <0.5 | Comparable efficacy |

These results highlight the potential application of this compound in developing new antibacterial agents, particularly against resistant strains .

Case Studies

Several case studies further illustrate the biological activity of this compound:

- Case Study on Anticancer Activity : A study focused on a series of quinoline-based compounds demonstrated that modifications at specific positions significantly enhanced their anticancer properties. The most effective derivatives were found to induce apoptosis in breast cancer cells while sparing normal cells .

- Case Study on Antimicrobial Properties : Another investigation explored the antibacterial activity against Mycobacterium tuberculosis, revealing that certain derivatives exhibited higher efficacy than standard treatments like isoniazid .

常见问题

Q. What are the common synthetic routes for preparing 3-(1H-imidazol-2-yl)quinoline and its derivatives?

The synthesis typically involves two key steps: (1) Vilsmeier–Haack–Arnold reaction to form the quinoline backbone and (2) condensation with imidazole precursors. For example, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives are synthesized by reacting 2-chloro-quinoline-3-carbaldehyde (from acetanilide derivatives via POCl₃/DMF) with o-phenylenediamine derivatives in methanol under reflux (90°C, 4 h) . Yields (~60–83%) depend on substituents and purification methods (e.g., column chromatography with acetic ether/petroleum benzine) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound complexes?

Key techniques include:

- UV-Vis spectroscopy : Identifies π→π* and charge-transfer transitions (e.g., λmax at 288–352 nm for Zn complexes) .

- IR spectroscopy : Detects functional groups (e.g., C=N stretches at ~1596 cm⁻¹, aromatic C-H bends at ~750 cm⁻¹) .

- X-ray diffraction : Resolves coordination geometry (e.g., ZnCl₂ complexes crystallize in triclinic systems with distorted tetrahedral geometry) .

- Elemental analysis : Validates stoichiometry (e.g., C 49.76% vs. calculated 50.36% for {Zn(BQ)Cl₂}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high yields?

Optimization strategies include:

- Solvent selection : Methanol promotes imine formation in condensation steps, while DMF aids in stabilizing intermediates .

- Temperature control : Heating at 90°C for 4 h ensures complete cyclization without side reactions .

- Catalyst use : POCl₃ in the Vilsmeier–Haack step enhances electrophilicity of the carbonyl group .

- Purification : Silica gel chromatography (300–400 mesh) with gradient elution improves purity (>95%) .

Q. What strategies are employed to design this compound derivatives for enhanced antitumor activity?

Design approaches focus on:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) at the quinoline 2-position increases cytotoxicity (e.g., derivatives 3a1–3d6 show IC₅₀ values of 0.5–8.2 µM against HeLa cells) .

- Hybridization : Combining quinoline with benzimidazole improves DNA intercalation and topoisomerase inhibition .

- Mechanistic studies : Flow cytometry reveals G2/M phase arrest and apoptosis induction via caspase-3 activation .

Q. How do structural modifications of this compound influence its coordination behavior with transition metals?

- Ligand denticity : The imidazole N and quinoline N atoms act as bidentate ligands, forming stable complexes with Zn²⁺, Pb²⁺, and Cu²⁺ .

- Metal size : Larger metals (e.g., Pb²⁺) adopt polymeric structures with bridging Cl⁻ ligands, while smaller metals (e.g., Zn²⁺) form monomeric complexes .

- Electronic effects : Electron-rich substituents on quinoline enhance metal-ligand charge transfer, altering redox potentials (e.g., Cu²⁺ complexes show reversible Cu²⁺/Cu⁺ transitions) .

Data Contradiction Analysis

- Yield discrepancies : Reported yields for similar complexes vary (e.g., 83% for Zn vs. 75% for Cu), likely due to differences in metal ion reactivity and crystallization conditions .

- Biological activity : Some derivatives show higher potency in vitro than in vivo, possibly due to pharmacokinetic limitations (e.g., poor solubility of chlorinated analogs) .

Methodological Tables

Q. Table 1. Synthetic Conditions for Selected Derivatives

| Derivative | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 3a1 | 2a + o-PDA | MeOH | 90 | 4 | 72 | [21] |

| {Zn(BQ)Cl₂} | BQ + ZnCl₂ | DMF | RT | 24 | 83 | [1] |

Q. Table 2. Antitumor Activity of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

| Derivative | IC₅₀ (µM, HeLa) | Cell Cycle Arrest | Apoptosis Marker | Ref |

|---|---|---|---|---|

| 3b2 | 0.5 | G2/M | Caspase-3 ↑ | [2] |

| 3d6 | 8.2 | S phase | Bcl-2 ↓ | [2] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。